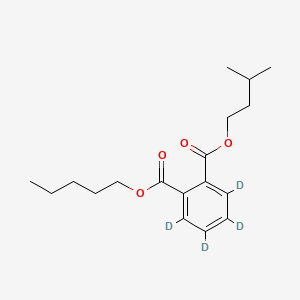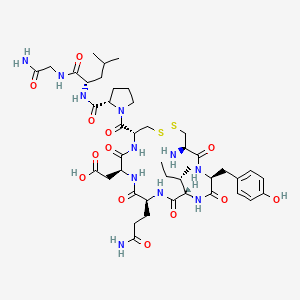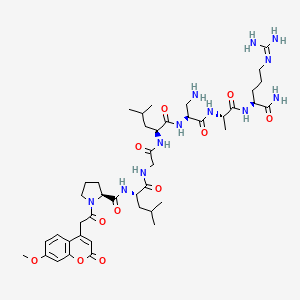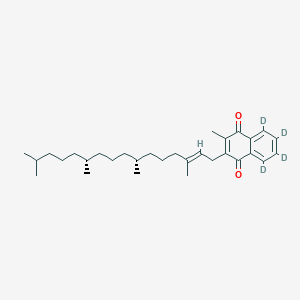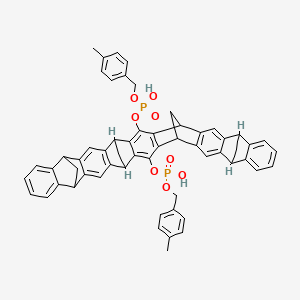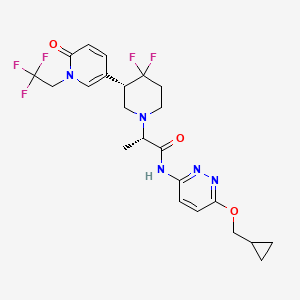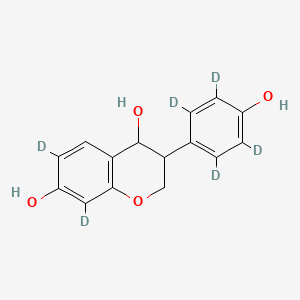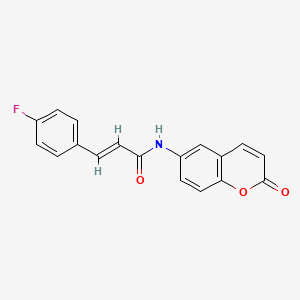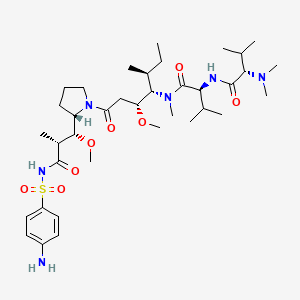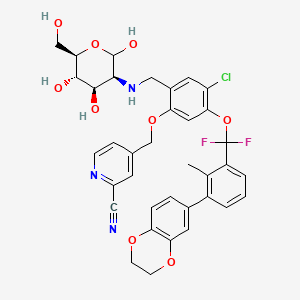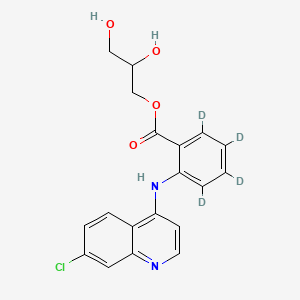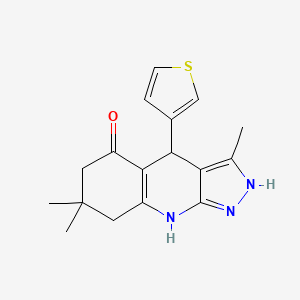
Gsk3-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gsk3-IN-2 is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase involved in various cellular processes. GSK-3 plays a crucial role in regulating glycogen metabolism, cell signaling, and cellular transport. Inhibition of GSK-3 has therapeutic potential in treating diseases such as diabetes, neurodegenerative disorders, and cancer .
准备方法
Synthetic Routes and Reaction Conditions
Gsk3-IN-2 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of key intermediates, followed by their conversion into the final compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product. The industrial process also focuses on cost-effectiveness and environmental sustainability .
化学反应分析
Types of Reactions
Gsk3-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .
科学研究应用
Gsk3-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of GSK-3 in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of GSK-3 and its involvement in cellular processes.
Medicine: Investigated for its therapeutic potential in treating diseases such as diabetes, Alzheimer’s disease, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting GSK-3 .
作用机制
Gsk3-IN-2 exerts its effects by inhibiting the activity of GSK-3. The inhibition occurs through the binding of this compound to the active site of GSK-3, preventing the phosphorylation of its substrates. This leads to the attenuation of signaling pathways regulated by GSK-3, resulting in various biological responses. The molecular targets and pathways involved include the PI3K/Akt pathway, Wnt/β-catenin signaling, and NF-κB pathway .
相似化合物的比较
Gsk3-IN-2 is compared with other GSK-3 inhibitors, such as CHIR99021 and AZD2858. While all these compounds inhibit GSK-3, this compound is unique in its potency and selectivity. Similar compounds include:
CHIR99021: A potent GSK-3 inhibitor with applications in stem cell research and regenerative medicine.
AZD2858: Another GSK-3 inhibitor used in research for its anti-inflammatory and anti-cancer properties
This compound stands out due to its specific binding affinity and effectiveness in various disease models, making it a valuable tool in scientific research and therapeutic development .
属性
分子式 |
C17H19N3OS |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
3,7,7-trimethyl-4-thiophen-3-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C17H19N3OS/c1-9-13-14(10-4-5-22-8-10)15-11(18-16(13)20-19-9)6-17(2,3)7-12(15)21/h4-5,8,14H,6-7H2,1-3H3,(H2,18,19,20) |
InChI 键 |
BHLCWTAXFPUMBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CSC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


